N-(3-甲氧基-4-硝基苯基)乙酰胺

描述

The compound N-(3-Methoxy-4-nitrophenyl)acetamide is a chemical entity that has been explored in various research contexts due to its potential applications in pharmacology and material science. It is related to a family of acetamide derivatives that have been synthesized and assessed for their biological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects . Additionally, it serves as an intermediate in the synthesis of azo disperse dyes and has been involved in studies related to photochromic behavior and lanthanide-ion luminescence .

Synthesis Analysis

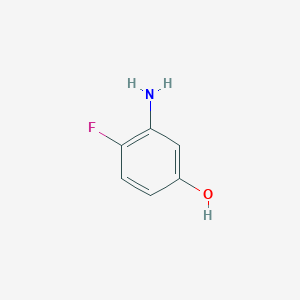

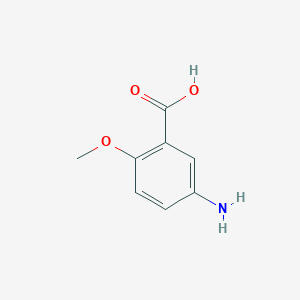

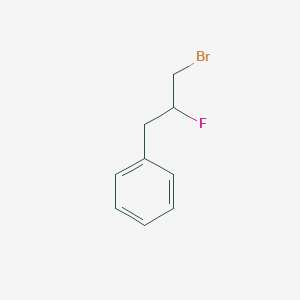

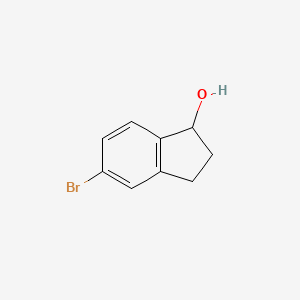

The synthesis of related acetamide derivatives often involves multi-step reaction sequences, starting from reactions like the Leuckart reaction. For instance, the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its methoxy counterpart has been reported, with the presence of substituents such as bromo, tert-butyl, and nitro groups contributing to the activity of these compounds . In another study, a novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide, highlighting a green chemistry approach to the synthesis of such compounds .

Molecular Structure Analysis

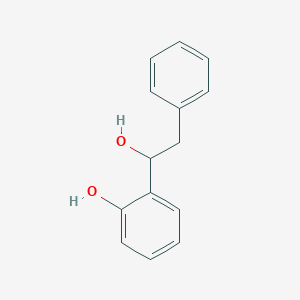

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in determining the structural assignments of the synthesized compounds . In the case of 2-Chloro-N-(3-methylphenyl)acetamide, the conformation of the N—H bond was found to be syn to the meta-methyl group, which contrasts with the anti conformation observed in related compounds . Such structural insights are crucial for understanding the properties and reactivity of these molecules.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including hydrogenation and three-component one-pot reactions. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino counterpart is a key step in the synthesis of certain dyes . Another study reported the synthesis of a complex acetamide derivative through a one-pot reaction involving aziridine, 4-acetamidobenzaldehyde, and ammonium acetate, which exhibited photochromic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can significantly affect their biological activity, as seen in the cytotoxic, anti-inflammatory, analgesic, and antipyretic properties of certain compounds . The solubility, crystallization behavior, and intermolecular interactions, such as hydrogen bonding, are also important physical properties that can be deduced from structural studies . Additionally, the luminescence properties of acetamide derivatives, when used as chromophores in lanthanide-ion complexes, have been investigated, revealing their potential in sensitized luminescence applications .

科学研究应用

-

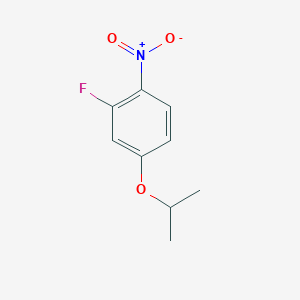

Crystallography and Material Science

- The compound “N-(3-Methoxy-4-nitrophenyl)acetamide” crystallizes with a disordered nitro group in twinned crystals . Both the methoxy group and the acetamide groups are nearly coplanar with the phenyl ring .

- The nitro group is twisted out of this plane by about 30°, disordered into two orientations with opposite senses of twist .

- In the crystal, the N—H group donates a hydrogen bond to a nitro oxygen atom, generating chains propagating in the [101] direction .

- The amide carbonyl oxygen atom is not involved in the hydrogen bonding .

-

Pharmaceutical Research

- Indole derivatives, which include compounds like “N-(3-Methoxy-4-nitrophenyl)acetamide”, possess various biological activities .

- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- This has created interest among researchers to synthesize a variety of indole derivatives .

-

Nonlinear Optics

安全和危害

The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

N-(3-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIFYZDOQOPGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547950 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxy-4-nitrophenyl)acetamide | |

CAS RN |

20628-19-7 | |

| Record name | N-(3-Methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

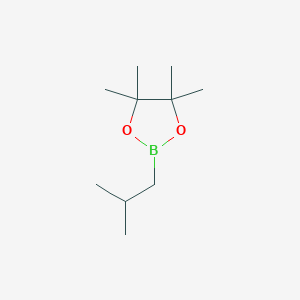

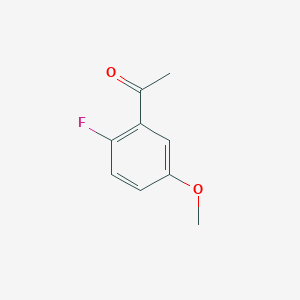

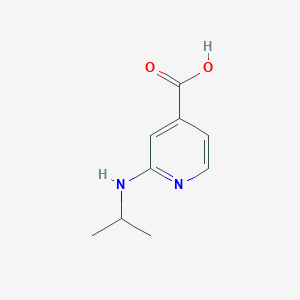

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)